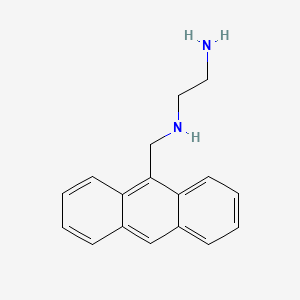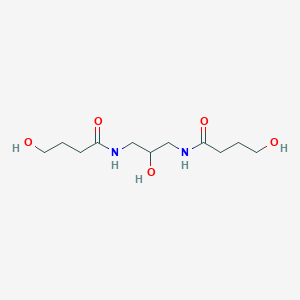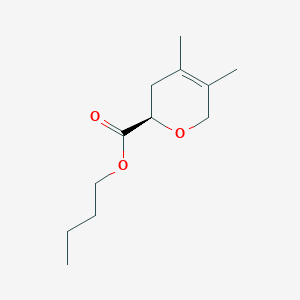
butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a pyran ring—a six-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate can be achieved through various methods. One efficient method involves the reaction of butyl alcohol with 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typical reagents.
Major Products
Oxidation: 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid.
Reduction: Butyl alcohol and 4,5-dimethyl-3,6-dihydro-2H-pyran-2-ol.
Substitution: Various alkyl-substituted pyran esters.
Scientific Research Applications
Butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of flavors and fragrances due to its pleasant aroma
Mechanism of Action
The mechanism of action of butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The pyran ring structure may also interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: Another ester with similar applications in the flavor and fragrance industry.
Butyl butyrate: Known for its fruity aroma and used in food flavoring.
Butyl acrylate: Used in the production of polymers and resins
Uniqueness
Butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate is unique due to its pyran ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other butyl esters, making it valuable in specific applications where the pyran ring’s reactivity and stability are advantageous.
Properties
CAS No. |
253778-25-5 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
butyl (2R)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-5-6-14-12(13)11-7-9(2)10(3)8-15-11/h11H,4-8H2,1-3H3/t11-/m1/s1 |
InChI Key |
KPEPWLBBARBODG-LLVKDONJSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@H]1CC(=C(CO1)C)C |
Canonical SMILES |
CCCCOC(=O)C1CC(=C(CO1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propyl methanesulfonate](/img/structure/B14260078.png)

![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)


![[1,3]Thiazolo[4,5-c]quinolin-4-amine](/img/structure/B14260113.png)
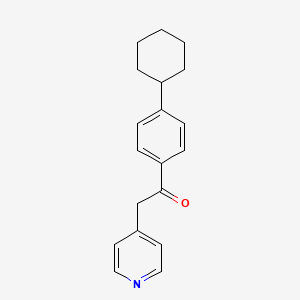
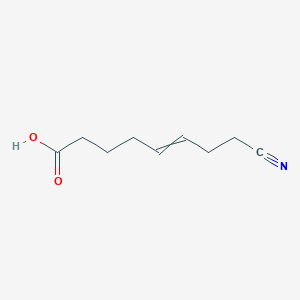
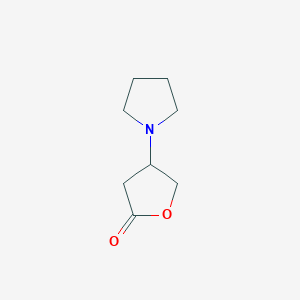
![Tantalum(5+) pentakis[(trimethylsilyl)methanide]](/img/structure/B14260133.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)
